molecular formula C16H14N4O4S B2468319 1,3-Dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 899960-45-3

1,3-Dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B2468319
CAS No.: 899960-45-3
M. Wt: 358.37
InChI Key: LKNLNBZVNWFSIX-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For example, the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis and cyclization, can yield pyrido[2,3-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives.

Scientific Research Applications

1,3-Dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as:

Uniqueness

1,3-Dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione is unique due to the presence of the nitrophenyl and methylsulfanyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4S/c1-18-14-13(15(21)19(2)16(18)22)12(7-8-17-14)25-9-10-3-5-11(6-4-10)20(23)24/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNLNBZVNWFSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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